![molecular formula C18H17N3O2S B2406264 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034534-61-5](/img/structure/B2406264.png)
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It is part of a series of compounds designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that, when activated by its agonists, triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines, and ultimately priming the innate immune responses to achieve valid antitumor efficacy .
Synthesis Analysis
The synthesis of benzo[b]thiophene-2-carboxamide derivatives, including “N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide”, involves a series of chemical reactions . The exact method for the synthesis of this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide” is complex, with multiple functional groups. The proposed binding mode of similar compounds with the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of the STING protein .Wissenschaftliche Forschungsanwendungen
Transformations in Organic Synthesis
N-substituted benzamides, including compounds structurally related to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide, undergo various synthetic transformations that are pivotal in organic chemistry. For instance, under Camps cyclization conditions, N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides can be transformed into quinolin-4(1H)-ones, showcasing the compound's potential in constructing complex heterocyclic systems (Mochalov et al., 2016).
Anticancer Activity
Compounds structurally related to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide have been synthesized and evaluated for their potential anticancer activities. For example, derivatives based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown significant antiproliferative potential against various cancer cell lines, including breast cancer cells, highlighting the compound's relevance in the development of new anticancer therapeutics (Gad et al., 2020).
Antimicrobial and Antioxidant Properties
Several studies have focused on the synthesis of novel derivatives of thiophene and their evaluation for antimicrobial and antioxidant activities. For instance, compounds derived from thiophene have been synthesized and screened for their potential in treating microbial infections and oxidative stress, which is crucial for developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016). These studies demonstrate the compound's versatility and potential in medicinal chemistry.
Synthesis and Drug Discovery
The compound's structural motif is utilized in synthesizing various pharmacologically active molecules, indicating its significance in drug discovery and development. For example, the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions showcases the adaptability of the compound's core structure in creating molecules with potential therapeutic applications (Ahmad et al., 2021).
Wirkmechanismus
The mechanism of action of “N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide” is likely related to its STING-agonistic activity . STING is an important immune-associated protein that, when activated by its agonists, triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines, and ultimately priming the innate immune responses .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17-8-7-14(12-5-6-12)20-21(17)10-9-19-18(23)16-11-13-3-1-2-4-15(13)24-16/h1-4,7-8,11-12H,5-6,9-10H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAPMSHZMPKHEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406182.png)
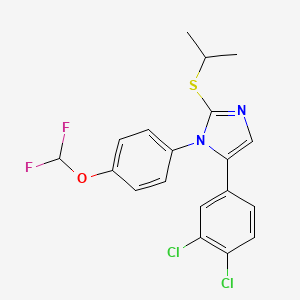
![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)

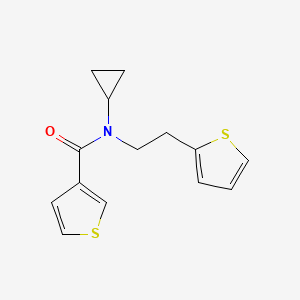
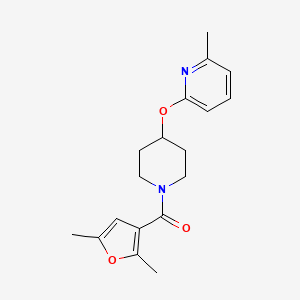
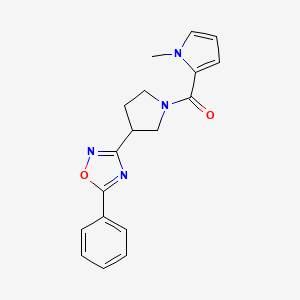
![2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2406194.png)
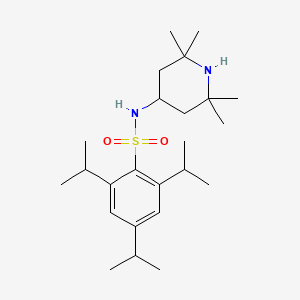
![1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2406198.png)
![Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate](/img/structure/B2406200.png)
![6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2406202.png)
